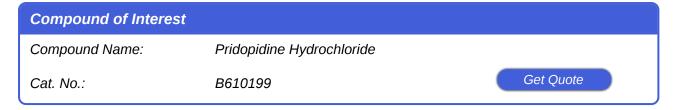


Pridopidine Hydrochloride: Application Notes and Protocols for Cell-Based Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridopidine is a selective and potent Sigma-1 Receptor (S1R) agonist currently under investigation for the treatment of neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] The Sigma-1 Receptor is an intracellular protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it plays a crucial role in regulating key cellular processes essential for neuronal health and survival.[1] Activation of S1R by pridopidine has demonstrated neuroprotective effects in various preclinical models of neurodegenerative disorders.[1][2] These effects are attributed to its ability to enhance mitochondrial function, reduce endoplasmic reticulum (ER) stress, increase the production of brain-derived neurotrophic factor (BDNF), and promote neuronal survival and plasticity.[3][4][5][6]

This document provides detailed application notes and protocols for the preparation and use of **Pridopidine Hydrochloride** in cell-based experiments, aimed at assisting researchers in neuroscience and drug development.

Physicochemical Properties and Mechanism of Action



Pridopidine Hydrochloride acts as a high-affinity agonist for the Sigma-1 Receptor (S1R).[7] Its binding to S1R initiates a cascade of downstream signaling events that contribute to its neuroprotective properties. These include the upregulation of the BDNF signaling pathway and the AKT/PI3K pathway, both of which are critical for neuronal survival and plasticity.[3] Furthermore, pridopidine has been shown to alleviate ER stress by reducing the levels of unfolded protein response (UPR) markers and to improve mitochondrial function by normalizing mitochondrial complex activity and reducing reactive oxygen species (ROS) levels.[4] While initially investigated for its interaction with dopamine D2/D3 receptors, studies have shown that pridopidine has a much higher affinity for the S1R.[1]

Data Presentation

Table 1: Physicochemical and Binding Properties of

Pridopidine

| Property | Value | Source |
|---|---|--------|
| Molecular Weight | 281.42 g/mol | [7] |
| Molecular Formula | C15H23NO2S | [7] |
| CAS Number | 346688-38-8 | [7] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [7] |
| Purity | ≥98% | [7] |
| Storage | Store at -20°C | [7] |
| Sigma-1 Receptor (S1R) Ki | 7.1 nM (in HEK293 cells and rat striatal membranes) | [7] |
| Dopamine D2 Receptor (high- affinity) Ki | ~7520 nM | [8] |
| Dopamine D2 Receptor (low-affinity) Ki | 17.5 μΜ | [7] |
| Dopamine D3 Receptor Selectivity | ~30-fold selective for S1R over D3 | [7] |



Table 2: Effective Concentrations of Pridopidine in Cell-Based Assays



| Assay | Cell Type | Concentr ation Range | Effective Concentr ation | Incubatio n Time | Observed Effect | Source |
|--|---|----------------------------|---|---|---|--------|
| Neuroprote ction against mutant Huntingtin (mHTT) toxicity | Mouse primary striatal and cortical neurons | 0.001 - 1 μΜ | EC50 in the mid- nanomolar range | Not specified | Protection against mHTT- induced cell death | [7][9] |
| Reduction of eIF2α phosphoryl ation (ER stress marker) | HEK293 cells expressing myc- Htt96Q | Not specified | Maximal effect at 3 μΜ | 8 and 24 hours | Reduction of ER stress | |
| Rescue of mitochondr ial membrane potential (MMP) | HD human lymphoblas ts | 5 μΜ | 5 μΜ | 24 hours pre- treatment, then 6 hours with H ₂ O ₂ | Significant rescue of H ₂ O ₂ - induced MMP decrease | _ |
| Increased cell viability | HD human lymphoblas ts | 5 μΜ | 5 μΜ | 24 hours pre- treatment, then 6 hours with H ₂ O ₂ | Significant increase in cell viability after H ₂ O ₂ challenge | |
| Increased mitochondr ial respiration | Neural stem cells (NSCs) | 0.1 and 1 μΜ | 0.1 and 1 μΜ | 24 hours | Significant increase in basal and maximal respiration | [1] |



| Reduction of ROS levels | HD lymphoblas ts | 5 μΜ | 5 μΜ | 24 hours | Significant reduction of ROS levels | [1] |
|---|--|--------------------|-----------------------|------------------|--|-----|
| Neuroprote ction in nuclear condensati on assay | Htt N586- 82Q transfected cortical neurons | 100 nM - 100 μM | EC50 of about 1 μM | Not specified | Dose- dependent protection | [8] |

Experimental Protocols Protocol 1: Preparation of Pridopidine Hydrochloride Stock Solution (10 mM)

Materials:

- Pridopidine Hydrochloride powder
- Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out
 2.814 mg of Pridopidine Hydrochloride powder.
- Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous,
 cell culture grade DMSO to the tube.



- Solubilization: Tightly cap the tube and vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. The resulting solution will be a 10 mM stock solution.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Experiments

Materials:

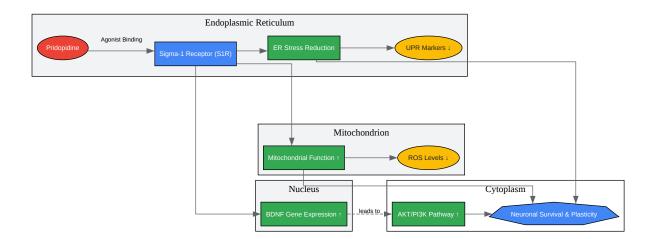
- 10 mM **Pridopidine Hydrochloride** stock solution (from Protocol 1)
- Pre-warmed, sterile cell culture medium appropriate for your cell line

Procedure:

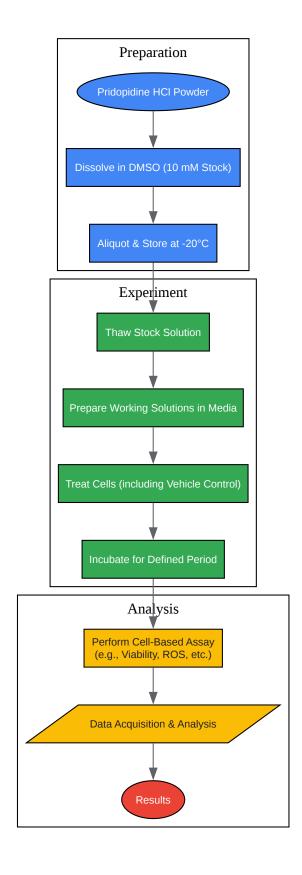
- Thawing: Thaw a single aliquot of the 10 mM **Pridopidine Hydrochloride** stock solution at room temperature.
- Dilution: In a sterile environment, perform serial dilutions of the stock solution with prewarmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 1 μ M working solution, you can perform a 1:10,000 dilution (e.g., add 1 μ L of the 10 mM stock solution to 10 mL of cell culture medium).
- Vehicle Control: It is crucial to include a vehicle control in your experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of pridopidine used in the experiment.
- Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration as determined by your experimental design.

Mandatory Visualization









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